molecular formula C8H4Cl2F2O2 B1447418 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde CAS No. 1803787-21-4

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde

Cat. No. B1447418
CAS RN: 1803787-21-4
M. Wt: 241.02 g/mol
InChI Key: MQLTYVNZIXUEQB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde, commonly known as DCMDB, is an organochlorine compound and a member of the benzaldehyde family. It is a colorless liquid with a pleasant odor and a boiling point of 156-158 °C. DCMDB is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of other compounds, such as 2-chloro-4,5-difluorobenzaldehyde and 2,4-dichloro-5-fluorobenzaldehyde.

Scientific Research Applications

DCMDB is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of other compounds, such as 2-chloro-4,5-difluorobenzaldehyde and 2,4-dichloro-5-fluorobenzaldehyde. In addition, DCMDB is used in the synthesis of polymers, such as polyurethanes and polycarbonates, and in the production of inks and dyes.

Mechanism Of Action

The mechanism of action of DCMDB is not well understood. However, it is believed that the compound undergoes a nucleophilic substitution reaction with a nucleophile, such as a halide ion, to form a new compound. This reaction is believed to be the basis of its use in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCMDB are not well understood. However, studies have shown that the compound is not toxic to humans, and it is not considered to be a potential human carcinogen. In addition, DCMDB has been shown to have low acute toxicity in animals, and it is not known to have any adverse effects on the environment.

Advantages And Limitations For Lab Experiments

DCMDB has several advantages for laboratory experiments. It is a colorless liquid with a pleasant odor, and it has a boiling point of 156-158 °C. It is also relatively stable and non-toxic, making it suitable for use in a variety of laboratory experiments. However, DCMDB is also known to be sensitive to light and air, so it should be stored in a dark, airtight container.

Future Directions

Future research on DCMDB could focus on its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, further research could be conducted on the mechanism of action of DCMDB, as well as its potential toxicity and environmental effects. Finally, further research could be conducted on the synthesis of DCMDB and its derivatives, as well as on the potential uses of these compounds.

properties

IUPAC Name

4,5-dichloro-2-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLTYVNZIXUEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(difluoromethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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